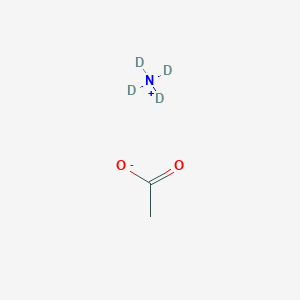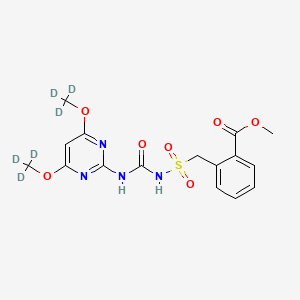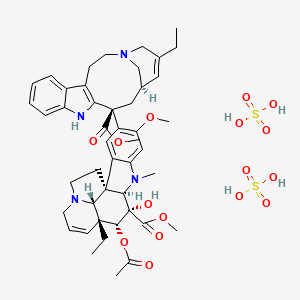
Hcvp-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hcvp-IN-1 is a compound known for its role as a hepatitis C viral polymerase inhibitor. This compound is specifically designed to inhibit the replication of the hepatitis C virus by targeting its polymerase enzyme, which is crucial for the viral replication process .
準備方法
Synthetic Routes and Reaction Conditions
Hcvp-IN-1 is synthesized through a series of chemical reactions that involve the formation of complex molecular structures. The synthetic process typically involves multiple steps, including the preparation of intermediate compounds, which are then combined to form the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired chemical transformations occur .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. This includes the use of reactors and other specialized equipment to maintain optimal reaction conditions. The process is designed to maximize yield and purity while minimizing the production of unwanted by-products .
化学反応の分析
Types of Reactions
Hcvp-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
Hcvp-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of polymerase inhibition and to develop new inhibitors.
Biology: Employed in research to understand the replication mechanisms of the hepatitis C virus and to develop antiviral therapies.
Medicine: Investigated for its potential use in the treatment of hepatitis C infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
作用機序
Hcvp-IN-1 exerts its effects by specifically targeting the hepatitis C viral polymerase enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the replication of the virus. This inhibition disrupts the viral life cycle, reducing the viral load in infected individuals. The molecular targets and pathways involved include the viral RNA-dependent RNA polymerase and associated replication complexes .
類似化合物との比較
Hcvp-IN-1 is unique in its specific inhibition of the hepatitis C viral polymerase. Similar compounds include other polymerase inhibitors such as Sofosbuvir and Dasabuvir. this compound is distinguished by its unique chemical structure and mechanism of action, which may offer advantages in terms of efficacy and resistance profiles .
List of Similar Compounds
- Sofosbuvir
- Dasabuvir
- Ledipasvir
- Ombitasvir
特性
分子式 |
C30H34FN5O3 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
2-[4-[2-[(2R)-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-6-oxo-3H-pyran-2-yl]ethyl]-2-fluorophenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C30H34FN5O3/c1-18-13-19(2)36-28(33-18)34-26(35-36)15-22-25(37)16-30(39-27(22)38,21-7-5-6-8-21)12-11-20-9-10-23(24(31)14-20)29(3,4)17-32/h9-10,13-14,21,37H,5-8,11-12,15-16H2,1-4H3/t30-/m1/s1 |
InChIキー |
XPRDGKCNHYYXEJ-SSEXGKCCSA-N |
異性体SMILES |
CC1=CC(=NC2=NC(=NN12)CC3=C(C[C@](OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C |
正規SMILES |
CC1=CC(=NC2=NC(=NN12)CC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)









